molecular formula C16H15N3OS B13680028 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine

Cat. No.: B13680028
M. Wt: 297.4 g/mol
InChI Key: FMJAHQHVJIYDKV-UHFFFAOYSA-N
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Description

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a heterocyclic compound that features a unique fusion of thieno, triazolo, and oxazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine typically involves the following steps:

    Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through cyclization reactions.

    Introduction of the Triazolo Ring: The triazolo ring is introduced via a cycloaddition reaction, often involving azides and alkynes.

    Formation of the Oxazepine Ring: The final step involves the formation of the oxazepine ring through intramolecular cyclization.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives.

Scientific Research Applications

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine involves interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is unique due to its specific ring fusion and the presence of multiple heteroatoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C16H15N3OS/c1-11-17-18-15-9-20-8-14-13(10-21-16(14)19(11)15)7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3

InChI Key

FMJAHQHVJIYDKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(COC2)C(=CS3)CC4=CC=CC=C4

Origin of Product

United States

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